molecular formula C15H22N2O3 B511341 Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine CAS No. 774553-47-8

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B511341
CAS No.: 774553-47-8
M. Wt: 278.35g/mol
InChI Key: AXRYWNYJKRSQHP-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features a benzo[1,3]dioxole ring system linked to a morpholine moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the morpholine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted benzo[1,3]dioxole derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. This can result in the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a benzo[1,3]dioxole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10,16H,1,4-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYWNYJKRSQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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